

Evans Blue versus Miles assay for vascular leakage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Evazol

Cat. No.: B1670270

[Get Quote](#)

A Comparative Guide to the Evans Blue and Miles Assays for Vascular Leakage Assessment

For researchers and drug development professionals investigating vascular permeability, selecting the appropriate in vivo assay is critical for generating reliable and relevant data. The Evans Blue and Miles assays are two of the most established and widely used methods for quantifying vascular leakage. This guide provides a detailed comparison of their principles, methodologies, and applications, supported by experimental data to aid in the selection of the most suitable technique for your research needs.

Principle of the Assays

Both the Evans Blue and Miles assays are predicated on the ability of the Evans Blue dye to bind with high affinity to serum albumin. Under normal physiological conditions, the vascular endothelium is largely impermeable to albumin. However, in response to inflammatory mediators or other stimuli that increase vascular permeability, the albumin-bound Evans Blue dye extravasates from the circulation into the surrounding tissues. The amount of dye accumulation in the tissue is then used as a proxy for the degree of vascular leakage.

The fundamental distinction between the two assays lies in their application and the nature of the permeability stimulus:

- **Evans Blue Assay (Systemic):** This method is typically used to assess systemic vascular leakage in various organs following a systemically administered stimulus. The dye is injected intravenously, allowed to circulate, and then extracted from entire organs for quantification.

- **Miles Assay (Localized):** This assay is designed to measure localized vascular permeability, most commonly in the skin, in response to locally administered agents.^{[1][2][3]} After intravenous injection of Evans Blue, permeability-inducing agents are injected intradermally at specific sites.^{[2][3]} Leakage is then quantified at these discrete locations.

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative differences between the Evans Blue (systemic) and Miles assays.

| Feature | Evans Blue Assay (Systemic) | Miles Assay (Localized) |
|-------------------------|--|--|
| Primary Application | Measurement of systemic vascular leakage in various organs (e.g., lungs, brain, kidney). | Measurement of localized vascular permeability in the skin in response to specific agents. [1] [2] |
| Stimulus Administration | Systemic (e.g., intravenous, intraperitoneal). | Local (intradermal). [2] |
| Measurement | Quantification of extracted dye from whole organs. | Quantification of extracted dye from localized skin punches at injection sites. [2] |
| Data Interpretation | Provides an overall assessment of vascular permeability in a given organ. | Allows for the comparison of multiple permeability-inducing agents or concentrations in the same animal. |
| Throughput | Lower; typically one stimulus per animal. | Higher; multiple test and control injections can be made on the same animal. |
| Sensitivity | Can be limited for detecting subtle, localized changes. Fluorescence-based detection can increase sensitivity. [4] | Generally considered sensitive for detecting localized changes in permeability. |
| Reproducibility | Can be influenced by systemic factors like blood pressure and blood flow. | Less affected by systemic hemodynamic changes, providing a more direct measure of endothelial barrier function. |
| Invasiveness | Requires systemic administration of stimulus and terminal organ harvesting. | Involves multiple intradermal injections and skin sample collection. |

Experimental Protocols

Evans Blue Assay (Systemic Vascular Leakage)

This protocol is adapted for measuring systemic vascular leakage in a mouse model.

Materials:

- Evans Blue dye solution (e.g., 0.5% in sterile PBS)
- Anesthetic agent
- Formamide
- Spectrophotometer or fluorometer
- Standard laboratory equipment for animal handling and tissue processing

Procedure:

- Prepare a sterile solution of Evans Blue dye (e.g., 0.5% in PBS).
- Anesthetize the mouse.
- Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a specified dose (e.g., 2 mg/kg).
- Administer the systemic permeability-inducing agent.
- Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
- Euthanize the animal and perfuse the circulatory system with PBS to remove intravascular dye.
- Dissect the organ(s) of interest.
- Weigh the tissue samples.
- Extract the Evans Blue dye from the tissue by incubating in formamide (e.g., at 60°C for 24 hours).

- Centrifuge the samples to pellet any tissue debris.
- Measure the absorbance of the supernatant at 620 nm. A reading at 740 nm can be used to correct for background heme pigments.[\[5\]](#)
- Quantify the amount of extravasated dye using a standard curve generated with known concentrations of Evans Blue in formamide. Results are typically expressed as μg of Evans Blue per gram of tissue.

Miles Assay (Localized Vascular Leakage)

This protocol details the procedure for the classic Miles assay in the mouse dorsal skin.[\[1\]](#)[\[2\]](#)

Materials:

- Evans Blue dye solution (e.g., 1% in sterile PBS)
- Anesthetic agent
- Permeability-inducing agents (e.g., VEGF, histamine) and vehicle control (e.g., PBS)
- Formamide
- Spectrophotometer
- Biopsy punch
- Standard laboratory equipment for animal handling

Procedure:

- Prepare a sterile solution of Evans Blue dye (e.g., 1% in PBS).
- Anesthetize the mouse and shave the dorsal skin.
- Inject the Evans Blue solution intravenously via the tail vein.
- After a short circulation period (e.g., 10 minutes), perform a series of intradermal injections of the permeability-inducing agents and vehicle control into the dorsal skin. Mark the injection

sites.

- Allow the agents to induce permeability for a defined period (e.g., 20-30 minutes).
- Euthanize the animal and dissect the dorsal skin.
- Use a biopsy punch to collect the skin samples from each injection site.
- Extract the Evans Blue dye from each skin punch by incubating in formamide (e.g., at 60°C for 24 hours).
- Measure the absorbance of the supernatant at 620 nm.
- The amount of leakage is often expressed as the ratio of the absorbance from the test site to the absorbance from the vehicle control site.

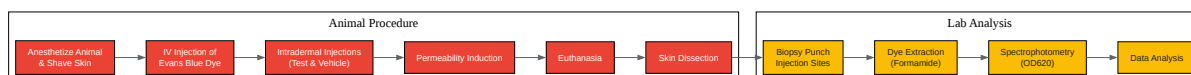
Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Evans Blue (Systemic) Assay Workflow

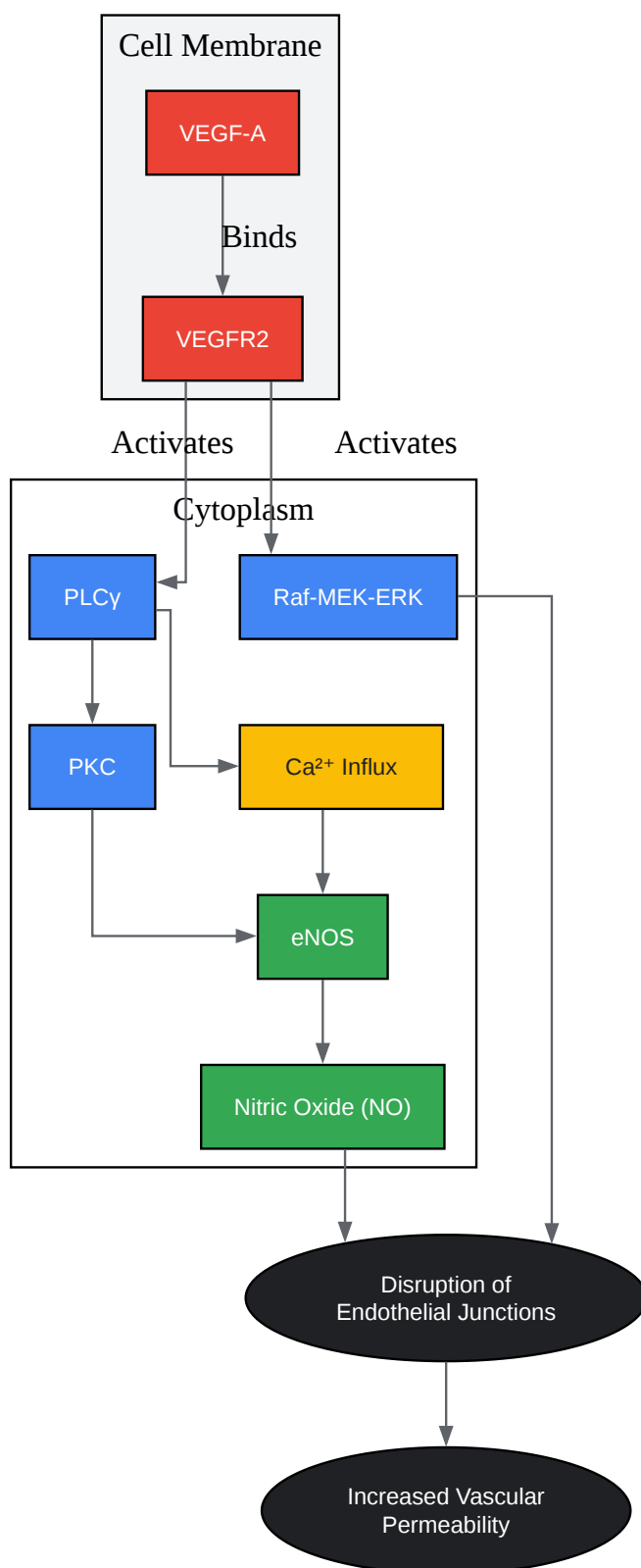


[Click to download full resolution via product page](#)

Miles Assay Workflow

VEGF Signaling Pathway in Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability and is often studied using these assays.[6] The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that leads to the disruption of endothelial cell junctions and increased vascular leakage.[1]



[Click to download full resolution via product page](#)

Simplified VEGF Signaling Pathway

Advantages and Disadvantages

Evans Blue Assay (Systemic)

Advantages:

- Provides a quantitative measure of vascular permeability in entire organs.
- Useful for studying the systemic effects of drugs or disease models.
- The methodology is relatively straightforward and cost-effective.[4]

Disadvantages:

- May lack the sensitivity to detect localized or subtle changes in permeability.[4]
- The results can be influenced by systemic hemodynamic changes, which may confound the interpretation.
- Does not provide information on the specific mediators of permeability at a local level.

Miles Assay

Advantages:

- Allows for the direct comparison of multiple test substances in the same animal, reducing inter-animal variability.
- Provides a sensitive method for quantifying localized changes in vascular permeability.
- It is a relatively simple and reliable in vivo technique.[2]

Disadvantages:

- The results are specific to the skin and may not be representative of vascular beds in other organs.[2]
- The intradermal injection itself can cause a minor inflammatory response, necessitating careful controls.

- Potential for indirect effects on blood pressure and flow, although some studies suggest it can measure permeability independently of these factors.[2]

Conclusion

The choice between the Evans Blue (systemic) and Miles (localized) assays depends on the specific research question. The Evans Blue assay is well-suited for assessing overall, organ-specific vascular leakage in response to systemic stimuli. In contrast, the Miles assay is the preferred method for investigating the effects of locally acting agents on vascular permeability and for screening compounds that may modulate this process. By understanding the distinct advantages and limitations of each assay, researchers can better design their in vivo studies to generate robust and meaningful data on vascular permeability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 2. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evans Blue versus Miles assay for vascular leakage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670270#evans-blue-versus-miles-assay-for-vascular-leakage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com